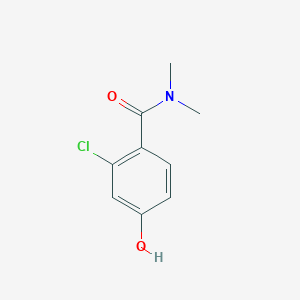

2-Chloro-4-hydroxy-N,N-dimethylbenzamide

Description

2-Chloro-4-hydroxy-N,N-dimethylbenzamide is a substituted benzamide featuring a chlorine atom at the 2-position, a hydroxyl group at the 4-position, and dimethylamine substituents on the amide nitrogen. This compound’s unique electronic and steric profile arises from the interplay of electron-withdrawing (Cl) and electron-donating (OH, N(CH₃)₂) groups.

Properties

IUPAC Name |

2-chloro-4-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHYPDNPNOYITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-N,N-dimethylbenzamide typically involves the chlorination of 4-hydroxy-N,N-dimethylbenzamide The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-4-oxo-N,N-dimethylbenzamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2-Chloro-4-hydroxy-N,N-dimethylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and pharmaceuticals due to its structural similarity to biologically active compounds.

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, potentially disrupting cell wall synthesis or metabolic pathways essential for bacterial survival.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. It appears to activate specific signaling pathways leading to programmed cell death.

Medicinal Chemistry

Due to its structural characteristics, this compound is explored for potential drug development applications. Its ability to modulate enzyme activity makes it a candidate for further investigation in developing new therapeutic agents.

Case Study 1: Anticancer Effects

A study evaluated the effects of varying concentrations of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. This study highlights its potential as a lead compound for anticancer drug development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

Mechanism of Action

The mechanism by which 2-Chloro-4-hydroxy-N,N-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

4-Hydroxy-N,N-dimethylbenzamide

- Structural Difference : Lacks the 2-chloro substituent.

- This may enhance nucleophilic substitution reactivity compared to the chloro derivative . Solubility: The hydroxyl and dimethylamide groups likely confer moderate polarity, but without Cl, lipophilicity may decrease. Spectroscopy: In NMR, the carbonyl carbon (C=O) chemical shift would differ due to altered conjugation and solvent interactions (e.g., ΔG‡ for C-N rotation may vary in different solvents) .

4-Hexyl-N,N-dimethylbenzamide

- Structural Difference : Replaces 2-Cl and 4-OH with a 4-hexyl group.

- Impact on Properties :

- Synthesis : Synthesized via iron-catalyzed C(sp²)–C(sp³) cross-coupling (95% yield) , contrasting with the likely nucleophilic aromatic substitution or coupling routes for the chloro-hydroxy derivative.

- Lipophilicity : The hexyl chain significantly increases hydrophobicity, making it more suitable for lipid membrane penetration in agrochemical applications.

- Thermal Stability : Longer alkyl chains may lower melting points compared to the crystalline chloro-hydroxy analog .

2-Chloro-4-hydroxy-N-methylbenzamide

- Structural Difference : Replaces N,N-dimethyl with N-methyl.

- Impact on Properties: Steric Effects: Reduced steric hindrance at the amide nitrogen may enhance rotational freedom, altering conformational stability in solution . Bioactivity: The mono-methyl group could influence binding to biological targets, such as enzymes or receptors, by modulating hydrogen-bonding capacity .

4-Chloro-N-(2-methoxyphenyl)benzamide

- Structural Difference : Features a 4-Cl and N-(2-methoxyphenyl) group instead of 2-Cl, 4-OH, and N,N-dimethyl.

- Crystallography: Single-crystal X-ray studies reveal planar amide linkages and intermolecular hydrogen-bonding patterns distinct from those of the dimethylamide derivative .

Data Table: Comparative Properties of Selected Benzamides

Key Research Findings

- Synthetic Accessibility : Chloro-hydroxy derivatives often require multi-step syntheses involving protective groups (e.g., for OH), whereas alkylated analogs like 4-hexyl-N,N-dimethylbenzamide can be efficiently prepared via cross-coupling .

- Spectroscopic Trends : The C=O chemical shift in N,N-dimethylbenzamides is solvent-dependent, with polar solvents stabilizing resonance structures and lowering δ values .

- Biological Relevance : The 2-Cl, 4-OH motif is associated with enhanced hydrogen-bonding capacity, making it a candidate for kinase inhibitors or antimicrobial agents .

Biological Activity

2-Chloro-4-hydroxy-N,N-dimethylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN2O, featuring a chloro substituent and a hydroxyl group on the benzene ring. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antiviral Activity Against HBV : A study explored the effects of various benzamide derivatives, including this compound, on hepatitis B virus (HBV) capsid assembly. The compound was found to significantly reduce cytoplasmic HBV DNA levels, indicating its potential as an antiviral agent targeting viral assembly mechanisms .

- Cytotoxicity in Cancer Research : Research evaluating the cytotoxic effects of benzamide derivatives on different cancer cell lines demonstrated that this compound exhibited moderate to high cytotoxicity against breast cancer and osteosarcoma cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Investigations into the neuroprotective effects of this compound revealed that it could attenuate neuroinflammation in models of neurodegenerative diseases. This was attributed to its ability to modulate inflammatory cytokines and oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.